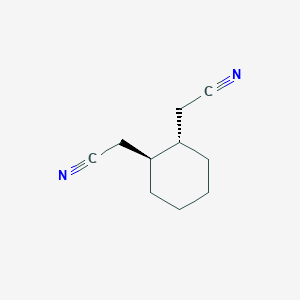

trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile

Description

trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile is a bicyclic nitrile derivative featuring a trans-1,2-disubstituted cyclohexane backbone with two acetonitrile (-CN) groups attached to adjacent carbon atoms. The trans configuration positions the nitrile groups on opposite sides of the cyclohexane ring, reducing steric strain compared to cis isomers. This stereochemical arrangement enhances conformational stability, as seen in other trans-disubstituted cyclohexanes .

While direct experimental data for this compound are sparse in the provided evidence, its structural analogs (e.g., trans-1,2-dimethylcyclohexane, trans-1,2-dihalocyclohexanes) offer insights into its physicochemical behavior.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-[(1S,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |

InChI |

InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10-/m0/s1 |

InChI Key |

FGLZWKOCMIRVFJ-UWVGGRQHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC#N)CC#N |

Canonical SMILES |

C1CCC(C(C1)CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile typically involves the reaction of trans-1,2-diaminocyclohexane with acetonitrile under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the nitrile groups.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile can undergo various chemical reactions, including:

Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic hydrolysis of the nitrile groups can yield corresponding carboxylic acids or amides.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids or amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The nitrile groups can form hydrogen bonds or participate in other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Trans-1,2-dimethylcyclohexane (C₈H₁₆)

Trans-1,2-dibromocyclohexane (C₆H₁₀Br₂)

Cyclohexane-1,2-diaminetetraacetic acid (CDTA, C₁₄H₂₂N₂O₈)

Physicochemical Properties

*Calculated/estimated due to lack of direct experimental data.

Conformational Analysis

- Ring Puckering : Trans-disubstituted cyclohexanes adopt chair conformations to minimize 1,2-diaxial strain. The nitrile groups in the target compound likely occupy equatorial positions, reducing torsional strain .

- Steric Effects : Compared to bulkier substituents (e.g., -Br, -CH₂COOH), nitriles impose moderate steric demands but dominate electronic effects .

Key Research Findings

- Thermodynamic Stability : Trans isomers of 1,2-disubstituted cyclohexanes exhibit 2–5 kcal/mol greater stability than cis counterparts due to reduced gauche interactions .

- Solubility: Polar nitriles enhance solubility in aprotic solvents (e.g., DMF, acetone) relative to non-polar analogs like trans-1,2-dimethylcyclohexane .

Biological Activity

Trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile is a compound of interest in various biological studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C12H16N2

- Molecular Weight : 204.27 g/mol

- CAS Number : 1121-22-8

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

- Nuclear Pore Modulation : Similar compounds have been shown to affect nuclear pore dynamics, enhancing the uptake of macromolecules into cells. For instance, trans-cyclohexane-1,2-diol (TCHD) has been demonstrated to collapse nuclear pore cores, facilitating gene transfer in vitro but showing limited efficacy in vivo due to cellular damage at higher concentrations .

- Enzyme Inhibition : Compounds with structural similarities have been investigated for their inhibitory effects on specific enzymes. For example, studies on cyclohexane derivatives have revealed their potential as herbicides by inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for plant growth .

1. Gene Transfer Enhancement

A study evaluated the effect of TCHD on gene transfer efficiency in differentiated airway epithelium. Results indicated that TCHD could significantly enhance transfection rates in vitro but failed to translate these results into in vivo applications due to cytotoxicity and lack of increased gene expression in animal models .

2. Herbicidal Activity

Research on cyclohexane derivatives has highlighted their potential as herbicides through inhibition of HPPD. The most active compounds identified were those with specific aliphatic side chains that enhanced their inhibitory function against this enzyme. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclohexane ring could significantly impact biological efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.